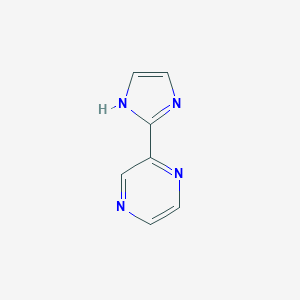

2-(1H-imidazol-2-yl)pyrazine

Descripción

Significance of Nitrogen-Containing Heterocycles in Chemical Sciences

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural core of countless natural products and synthetic molecules. nih.govnih.gov Their prevalence stems from the unique properties imparted by the nitrogen heteroatom, such as its ability to form hydrogen bonds and coordinate with metal ions. nih.gov This versatility makes them privileged scaffolds in drug design; a significant majority of FDA-approved small-molecule drugs feature a nitrogen heterocycle. nih.govnih.gov Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, dyes, polymers, and advanced materials. nih.govbohrium.com The structural and functional diversity of nitrogen heterocycles ensures their continued importance in various scientific and industrial fields. nih.gov

Overview of Imidazole (B134444) and Pyrazine (B50134) Scaffolds in Advanced Chemical and Biological Research

Both imidazole and pyrazine are prominent six-membered aromatic heterocycles that have independently garnered significant research interest. The imidazole ring is a key component of essential biological molecules like the amino acid histidine and is found in numerous antifungal and anticancer agents. researchgate.netbeilstein-journals.org Its ability to act as a ligand and participate in hydrogen bonding is crucial to its biological activity. researchgate.net

Pyrazine, a diazine with two nitrogen atoms in a para arrangement, is also a vital scaffold in medicinal chemistry and materials science. researchgate.netarkat-usa.org Pyrazine derivatives are noted for a wide array of biological activities and are components in several essential medicines. rsc.org The electron-deficient nature of the pyrazine ring influences the electronic properties of molecules in which it is incorporated, making it a valuable building block for functional materials such as fluorescent dyes and organic semiconductors. nih.govarkat-usa.org

Research Landscape of 2-(1H-imidazol-2-yl)pyrazine within Hybrid Heterocyclic Systems

The compound this compound represents a hybrid system, directly linking an electron-rich imidazole ring to an electron-deficient pyrazine ring. This combination creates a molecule with unique electronic and coordination properties. Research into such hybrid systems, including the analogous 2-(1H-imidazol-2-yl)pyridine and fused imidazo[1,2-a]pyrazines, is an active area. rsc.orgajrconline.orgacs.org These molecules are investigated for their potential as versatile ligands for transition metals, leading to complexes with interesting magnetic, luminescent, and catalytic properties. researchgate.nettsijournals.com The study of this compound and its isomers helps to elucidate how subtle changes in molecular structure, such as the placement of nitrogen atoms, can profoundly affect the properties of resulting materials, particularly in the field of coordination chemistry. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-imidazol-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-9-6(5-8-1)7-10-3-4-11-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXRNBDAFWDLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606460 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119165-68-3 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2 1h Imidazol 2 Yl Pyrazine

Synthetic Methodologies

The synthesis of 2-(heteroaryl)imidazoles like 2-(1H-imidazol-2-yl)pyrazine is not as widely documented as that of their fused counterparts, imidazo[1,2-a]pyrazines. However, general synthetic strategies can be employed. A common approach involves the condensation reaction between a 1,2-dicarbonyl compound and an aldehyde in the presence of ammonia, known as the Debus-Radziszewski imidazole (B134444) synthesis.

For this compound specifically, a plausible route is the reaction of glyoxal (B1671930), ammonia, and pyrazine-2-carboxaldehyde. Another established method for similar compounds is the cross-coupling reaction, for instance, a palladium-catalyzed coupling between 2-halopyrazine and 2-(tributylstannyl)imidazole. Syntheses for the related 2-(1H-imidazol-2-yl)pyridine have been achieved by reacting pyridine-2-carboxaldehyde with glyoxal and ammonia. elsevierpure.com Similarly, fused imidazo[1,2-a]pyrazines are often synthesized by the condensation of 2-aminopyrazine (B29847) with an α-haloketone. ajrconline.orgacs.org Catalyst-free methods for constructing imidazole-pyrrolo[1,2-a]pyrazine hybrids have also been developed, showcasing modern synthetic approaches in this area. nih.govunina.it

Spectroscopic and Structural Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While a detailed public spectrum for this specific compound is scarce, characterization data for its analogues and related structures provide a clear expectation of its spectral features.

NMR Spectroscopy: In ¹H NMR, one would expect characteristic signals for the protons on both the pyrazine (B50134) and imidazole rings. For the related 2-(1H-imidazol-2-yl)pyridine, imidazole protons appear around 7.2 ppm, while pyridine (B92270) protons are observed between 7.3 and 8.6 ppm. nih.gov For imidazo[1,2-a]pyrazine (B1224502) derivatives, proton signals are typically found in the aromatic region (δ 7.0-9.5 ppm). tsijournals.comacs.org ¹³C NMR would similarly show distinct peaks for each carbon atom in the heterocyclic framework.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₇H₆N₄) by providing a highly accurate mass measurement.

IR Spectroscopy: Infrared spectroscopy would reveal characteristic stretching frequencies, including N-H stretching from the imidazole ring (typically broad, around 3200-3400 cm⁻¹) and C=N/C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While the crystal structure for the free ligand this compound is not readily available in open databases, structures of its metal complexes have been determined, confirming its bidentate coordination mode. researchgate.net

Coordination Chemistry and Ligand Design Principles of 2 1h Imidazol 2 Yl Pyrazine Analogues

Chelation Behavior and Ligand Field Theory in Metal Complexes

The interaction between metal ions and imidazole-pyrazine based ligands is governed by fundamental principles of coordination chemistry, including chelation and ligand field theory. These concepts are crucial for understanding the structure, stability, and physical properties of the resulting metal complexes.

Ligands derived from 2-(1H-imidazol-2-yl)pyrazine can exhibit different coordination modes, primarily acting as either monodentate or bidentate chelating agents. researchgate.net In its monodentate form, the ligand coordinates to a metal center through a single nitrogen atom, typically from the pyrazine (B50134) ring. researchgate.net For instance, the [this compound]pentacyanoferrate(II) complex was synthesized to specifically study this monodentate coordination via the pyrazine nitrogen. researchgate.net

More commonly, these ligands act as bidentate chelators, forming a stable five-membered chelate ring by coordinating to a metal ion through one nitrogen atom from the imidazole (B134444) ring and one from the pyrazine ring. researchgate.netscispace.com This bidentate coordination is prevalent in the formation of homoleptic complexes, where multiple ligands coordinate to a single metal center. researchgate.net The choice between monodentate and bidentate coordination can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands. researchgate.netscience.govscience.gov The imidazole moiety, being more basic, generally forms a stronger bond with the metal ion compared to the pyrazine ring. researchgate.netresearchgate.net

Some imidazole-based ligands can also exhibit a bridging coordination mode, where the ligand connects two different metal centers. nih.gov This is particularly observed in the construction of coordination polymers. nih.gov

The design of the imidazole-pyrazine ligand plays a critical role in determining the electronic and magnetic properties of the resulting metal complexes. acs.orgfigshare.com By modifying the ligand's structure, it is possible to tune the ligand field strength, which in turn influences the spin state and magnetic behavior of the metal center. acs.orgfigshare.comrsc.org

Ligand field theory provides a framework for understanding these relationships. The energy separation between the d-orbitals of the metal ion, known as the ligand field splitting parameter (Δ), is directly affected by the nature of the coordinating ligands. Strong-field ligands induce a larger splitting, favoring a low-spin (LS) state, while weak-field ligands result in a smaller splitting and a high-spin (HS) state. For iron(II) complexes, the manifestation of spin crossover (SCO) is contingent on the ligand field strength falling within a specific range, typically between 19,000 cm⁻¹ and 22,000 cm⁻¹. researchgate.net

A compelling example of this principle is the comparison between iron(II) complexes of two isomeric ligands: this compound and 2-(1H-imidazol-2-yl)pyrimidine. acs.orgfigshare.com A subtle change in the position of a nitrogen atom in the diazine ring (pyrazine vs. pyrimidine) leads to a significant difference in the magnetic properties of their iron(II) complexes. The pyrazine-containing complex exhibits stable magnetic behavior, whereas the pyrimidine (B1678525) analogue displays a spin transition at 241 K. researchgate.netresearchgate.netacs.orgfigshare.com This is attributed to the slightly stronger ligand field of the pyrazine ligand, which leads to a greater stabilization of the low-spin state. acs.orgfigshare.com

Synthesis and Characterization of Metal Complexes with this compound Related Ligands

The synthesis and characterization of metal complexes with ligands related to this compound have been extensively explored, leading to a diverse range of coordination compounds with interesting properties and potential applications.

Iron(II) Complexes and Spin-Crossover Phenomena

Iron(II) complexes with imidazole-pyrazine type ligands are of particular interest due to their propensity to exhibit spin-crossover (SCO) behavior. researchgate.netmdpi.com SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.netmdpi.com This property is associated with a change in the metal-ligand bond lengths, which can be as much as 0.2 Å for Fe(II) complexes. mdpi.com

A notable example involves iron(II) complexes with the tridentate ligand 2,6-bis(1H-imidazol-2-yl)pyridine, an analogue of the bidentate this compound. These complexes, with the general formula [FeL₂]²⁺, consistently exhibit high-temperature spin crossover. mdpi.com The coordination environment around the iron(II) ion in these complexes is a distorted octahedron, with the FeN₆ core formed by two tridentate ligands. mdpi.com The synthesis of these complexes typically involves the reaction of an iron(II) salt with the ligand in a suitable solvent. mdpi.com

The table below summarizes the spin crossover properties of several iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine (L).

| Complex | Spin Transition | Transition Temperature (Tc↑) |

| [FeL₂]SO₄·0.5H₂O | ¹A₁ ↔ ⁵T₂ | > 300 K |

| [FeL₂]Br₂·H₂O | ¹A₁ ↔ ⁵T₂ | > 300 K |

| FeL₂₂ | ¹A₁ ↔ ⁵T₂ | > 300 K |

| [FeL₂]B₁₀H₁₀·H₂O | ¹A₁ ↔ ⁵T₂ | > 300 K |

| [FeL₂]B₁₂H₁₂·1.5H₂O | ¹A₁ ↔ ⁵T₂ | > 300 K |

Data sourced from multiple studies on iron(II) complexes with 2,6-bis(imidazole-2-yl)pyridines. mdpi.com

The design of the ligand is crucial for achieving SCO. For instance, the iron(II) complex with this compound remains in a stable low-spin state, while the analogous complex with 2-(1H-imidazol-2-yl)pyrimidine exhibits a spin transition. acs.orgfigshare.com This highlights the subtle electronic effects that can be exploited to tune the magnetic properties of these materials. acs.orgfigshare.com

Ruthenium(II) Complexes: Stereoisomerism and Coordination Geometry

Ruthenium(II) complexes with imidazole-pyrazine and related ligands have been synthesized and characterized, often exhibiting interesting stereochemical properties. researchgate.netresearchgate.net When using asymmetric bidentate ligands like 2-(1H-imidazol-2-yl)pyridine to form homoleptic complexes of the type [Ru(ligand)₃]²⁺, both facial (fac) and meridional (mer) isomers can be formed. researchgate.net The formation of these isomers is influenced by both steric and electronic factors of the ligands. iaea.org

For the homoleptic Ru(II) complex with the 2-(1H-imidazol-2-yl)pyridine ligand, the meridional isomer is predominantly obtained after purification. researchgate.net The characterization of these isomers is often achieved using advanced NMR techniques, such as 2D ¹H-¹H-COSY experiments. researchgate.net In the case of the Ru(II) complex with 2-(1H-imidazol-2-yl)pyrimidine, the crystal structure reveals that the complex cation exists exclusively in the meridional form with a distorted octahedral geometry. researchgate.netresearchgate.net The Ru-N bonds involving the imidazole nitrogen atoms are observed to be shorter than the Ru-N bonds to the pyrimidine ring, which is attributed to the stronger basicity of the imidazole moiety. researchgate.netresearchgate.net

The synthesis of these ruthenium(II) complexes often involves the reaction of a ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, with the desired imidazole-pyrazine based ligand. rsc.org

Copper(II) Complexes and Catalytic Applications

Copper(II) complexes incorporating this compound and its analogues have been synthesized and investigated for their potential catalytic activities. researchgate.netresearchgate.netrsc.org These complexes often feature a distorted square-pyramidal or octahedral geometry around the copper(II) center. researchgate.netresearchgate.net

For example, a dimeric copper(II) complex with the 2,6-di(1H-imidazol-2-yl)pyridine ligand has been synthesized and structurally characterized. researchgate.netresearchgate.net In this complex, the copper(II) ion exhibits a distorted square-pyramidal geometry. researchgate.netresearchgate.net Such complexes have been explored as catalysts in various reactions, including polymerization and oxidation reactions. researchgate.netresearchgate.net

The catalytic performance of copper(II) complexes with multidentate ligands containing imidazole and pyridine (B92270) or pyrazine moieties has been evaluated in the direct hydroxylation of benzene (B151609) to phenol. rsc.org Furthermore, copper(II) complexes with ligands like 2-pyrazinecarboxylic acid have been supported on materials like Y-zeolite and tested for their catalytic activity in the oxidation of cyclohexene. researchgate.net

The table below provides examples of copper(II) complexes with imidazole- and pyrazine-containing ligands and their studied applications.

| Ligand | Complex | Potential Application |

| 2,6-di(1H-imidazol-2-yl)pyridine | Dimeric Cu(II) complex | Copper-mediated polymerization |

| Multidentate N,N-bis((pyridin-2-yl)methyl) type ligands | [CuLCl₂] | Catalytic hydroxylation of benzene |

| 2-Pyrazinecarboxylic acid | [Cu(ligand)₂]-Y-zeolite | Catalytic oxidation of cyclohexene |

Data compiled from various studies on the catalytic applications of copper(II) complexes. researchgate.netrsc.orgresearchgate.net

Proton-Coupled Electron Transfer and Redox Behavior in Coordinated Systems

The redox behavior of coordination complexes containing this compound and its analogues is intricately linked to proton-coupled electron transfer (PCET) processes. The presence of the acidic N-H proton on the imidazole ring provides a handle to modulate the electronic properties of the metal center through deprotonation, significantly impacting the redox potentials.

A key finding in the study of these complexes is that deprotonation of the coordinated imidazole ring leads to a substantial decrease in the M(III)/M(II) redox potential. For instance, in complexes of 2-(1H-imidazol-2-yl)pyridine with iron(II), cobalt(II), and ruthenium(II), the addition of a base causes a reduction in the redox potential by approximately 900 mV. researchgate.net This dramatic shift is attributed primarily to coulombic effects, where the removal of the proton increases the electron density on the ligand, making it easier to oxidize the metal center.

The design of the ligand scaffold plays a crucial role in fine-tuning the electronic and magnetic properties of the resulting complexes. A comparative study of iron(II) complexes with two structural isomers, one containing a pyrazine moiety and the other a pyrimidine, demonstrated this principle. While the two ligands differ only in the position of a single nitrogen atom, the resulting iron(II) complexes exhibit distinct magnetic behaviors, with one being a spin-crossover complex and the other displaying stable magnetic properties over a wide temperature range. researchgate.net

In dinuclear ruthenium(II) complexes bridged by ligands like tetrakis(2-pyridyl)-pyrazine, significant electronic coupling between the metal centers is observed. Electrochemical studies of these systems reveal separations of 190–250 mV between successive Ru(II)/Ru(III) couples, indicative of this strong inter-metallic interaction. researchgate.net Spectroelectrochemical studies on the mixed-valence Ru(II)-Ru(III) state of such complexes have identified intervalence charge transfer (IVCT) bands in the near-infrared region, further confirming the electronic delocalization across the pyrazine-containing bridge. researchgate.net

The redox processes are not limited to the metal center. Ligand-based redox events are also prominent, particularly in complexes with pyrazine-imide ligands. These complexes can exhibit reversible metal- and ligand-based redox processes. rsc.org The nature of the ancillary ligands also influences the redox behavior. For example, in ruthenium complexes, strongly π-accepting ligands like arylazopyridine stabilize the Ru(II) state, while electron-donating ligands favor the Ru(III) state. researchgate.net

Theoretical studies on iron bi-imidazoline complexes have provided deeper insights into the mechanisms of ET, proton transfer (PT), and PCET. nih.gov These calculations have shown that while the rates of ET and PCET can be similar, they are often slower than the rate of PT. nih.gov The similarity in ET and PCET rates is attributed to a balance between the smaller solvent reorganization energy for PCET and the larger electronic coupling for ET. nih.gov

The excited-state reactivity of these complexes also involves PCET. For instance, the excited state of a ruthenium(II) pyridylimidazole complex can act as a potent formal hydrogen atom donor. rsc.org The bond dissociation free energy of the imidazole N-H bond is significantly lowered in the excited state, facilitating formal hydrogen atom transfer to a suitable acceptor. rsc.org Mechanistic studies suggest that this process can occur through a sequence of electron transfer coupled to proton release to the surrounding medium. rsc.org

The following tables summarize key redox data for selected complexes containing this compound analogues.

Table 1: Redox Potentials of Metal Complexes with 2-(1H-imidazol-2-yl)pyridine

| Metal | M(III)/M(II) Potential (V vs. Ag/AgCl) | M(III)/M(II) Potential after Deprotonation (V vs. Ag/AgCl) | Potential Shift (mV) |

| Iron(II) | > 1.0 | 0.1 | ~900 |

| Cobalt(II) | 0.65 | -0.25 | ~900 |

| Ruthenium(II) | 0.87 | -0.03 | ~900 |

Data sourced from electrochemical measurements of [ML₃]²⁺ complexes. researchgate.net

Table 2: Electrochemical Data for Dinuclear Ruthenium(II) Complexes with a Bridging Pyrazine Ligand

| Complex | E°'(Ru(III)Ru(II)/Ru(II)Ru(II)) (V) | E°'(Ru(III)Ru(III)/Ru(III)Ru(II)) (V) | ΔE (mV) |

| [{(L¹)ClRu}₂(μ-tppz)]²⁺ | 0.60 | 0.85 | 250 |

| [{(L²)ClRu}₂(μ-tppz)]²⁺ | 0.55 | 0.74 | 190 |

L¹ and L² represent different arylazopyridine ligands, and tppz is tetrakis(2-pyridyl)-pyrazine. Potentials are versus Ag/AgCl. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2 1h Imidazol 2 Yl Pyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(1H-imidazol-2-yl)pyrazine in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

1D and 2D NMR Methodologies (e.g., COSY) in Complex Characterization

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most direct data for structural assignment. For instance, the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each proton. rsc.org A broad singlet observed at approximately 10.34 ppm is characteristic of the imidazole (B134444) N-H proton. rsc.org The pyrazine (B50134) ring protons appear as doublets and a multiplet in the aromatic region, typically between 8.5 and 9.5 ppm, while the imidazole C-H protons are observed as broad singlets around 7.2-7.3 ppm. rsc.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are crucial for unambiguously assigning these proton signals. researchgate.netunicamp.br COSY experiments reveal scalar couplings between protons, helping to identify which protons are adjacent to each other within the molecular structure. beilstein-journals.org For example, a COSY spectrum would show correlations between the coupled protons on the pyrazine ring, confirming their connectivity. researchgate.netunicamp.br This technique is particularly valuable when analyzing more complex derivatives or metal complexes of this compound, where signal overlap and coordination-induced shifts can complicate 1D spectra. researchgate.netunicamp.br

Below is a representative table of ¹H NMR chemical shifts for this compound.

¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole NH | 10.34 | br s |

| Pyrazine H | 9.44 | d |

| Pyrazine H | 8.53 | d |

| Pyrazine H | 8.49 | m |

| Imidazole CH | 7.31 | br s |

| Imidazole CH | 7.23 | br s |

Data sourced from literature reports. rsc.org

Investigation of Annular Prototropic Tautomerism and Solvent Effects

A significant aspect of the chemistry of this compound is its ability to exhibit annular prototropic tautomerism. This phenomenon involves the migration of a proton between the nitrogen atoms of the imidazole ring. NMR spectroscopy is a powerful tool to study this dynamic equilibrium. The rate of this proton transfer can be influenced by several factors, most notably the solvent.

In protic solvents, such as methanol (B129727) or water, the tautomeric equilibrium is often rapid on the NMR timescale, leading to averaged signals for the imidazole protons. researchgate.net In contrast, in aprotic solvents like chloroform or dimethyl sulfoxide (B87167) (DMSO), the exchange may be slower, allowing for the observation of distinct signals for the different tautomers or a broadened signal for the exchanging proton. Studies have shown that the presence of protic solvents is associated with this tautomeric effect. researchgate.net The chemical shifts of the N-H and C-H protons of the imidazole ring are particularly sensitive to the solvent environment, providing insights into the predominant tautomeric form and the kinetics of the exchange process.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

In a typical mass spectrum of this compound, a molecular ion peak ([M+H]⁺) is observed, corresponding to the protonated molecule. The exact mass measured by HRMS can be compared to the calculated mass for the expected molecular formula, C₈H₇N₄. For instance, a high-resolution electrospray ionization (ESI-QTOF) mass spectrum of a related compound showed a measured m/z of 284.1183 for the [M+H]⁺ ion, which was in excellent agreement with the calculated value of 284.1182 for the formula C₁₉H₁₄N₃, demonstrating the power of HRMS in structural confirmation. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Key vibrational modes include the N-H stretching of the imidazole ring, which typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazine and imidazole rings are observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The specific pattern and position of these bands are a unique fingerprint for the molecule. The formation of metal complexes with this compound leads to noticeable shifts in these vibrational frequencies, providing evidence of coordination.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | ~3200-3400 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C=N and C=C Stretch | ~1400-1600 |

Data is a general representation from spectroscopic principles and related compounds.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

An XRD study of this compound would reveal the planarity of the pyrazine and imidazole rings and the dihedral angle between them. It would also show how the molecules pack in the crystal lattice, which is often governed by hydrogen bonding interactions involving the imidazole N-H group and the nitrogen atoms of the pyrazine and imidazole rings of neighboring molecules. Such structural details are vital for understanding the solid-state properties of the compound and for designing new materials, such as metal-organic frameworks (MOFs). For a related compound, 2-(1H-imidazol-2-yl)pyridine, XRD analysis confirmed its structure and provided detailed crystallographic data. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Complex Stability Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in solution typically shows intense absorption bands in the ultraviolet region, which are attributed to π→π* and n→π* electronic transitions within the aromatic pyrazine and imidazole rings.

Upon coordination to a metal ion, the electronic structure of the ligand is perturbed, leading to changes in the UV-Vis spectrum. New absorption bands may appear, often in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are sensitive to the nature of the metal ion and the coordination geometry. UV-Vis spectroscopy is also a valuable tool for studying the stability of metal complexes in solution. The stability of ruthenium complexes with similar pyrazine-containing ligands has been evaluated over time using UV-Vis spectroscopy, showing that the spectral profiles remained largely unchanged over 72 hours, indicating the stability of the complexes. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein.

Derivatives of the closely related tetrahydro imidazo[1,2-a]pyrazine (B1224502) have been the subject of molecular docking studies to explore their potential as therapeutic agents. For instance, these compounds were docked against thioredoxin peroxidase B, a target for antioxidant activity. The results of these studies indicated that derivatives containing electron-withdrawing groups, such as nitro and bromo substituents, exhibited remarkable inhibitory activity. Hydrogen bond interactions were identified as key contributors to their potency. ajrconline.org

Similarly, novel pyrazine-containing 1,2,3-triazole derivatives have been designed and their efficacy against cancer and diabetes-related drug targets has been screened using in silico docking. researchgate.net For example, the binding of these compounds in the active sites of EGFR (epidermal growth factor receptor) and aldose reductase has been investigated to predict their activity profile. researchgate.net

In another study, new derivatives of pyrrolo[2,3-b]pyrazine were synthesized and their potential as protein kinase inhibitors was evaluated. nih.gov Molecular docking of the most active compounds into the active sites of cyclin-dependent kinases was performed to identify possible molecular targets. nih.gov These modeling studies revealed differences in the binding modes of these new derivatives compared to known inhibitors, and the observed patterns of drug-kinase interactions correlated well with their antiproliferative activities. nih.gov

Furthermore, imidazo[1,2-a]pyrazine compounds were identified as potential inhibitors of the VirB11 ATPase of Helicobacter pylori through virtual high-throughput screening. ucl.ac.uk Subsequent in vitro screening confirmed a lead compound with an IC50 of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.uk Based on the in silico interactions of this compound within the ATP binding site, a second generation of compounds was designed and synthesized. ucl.ac.uk

The table below summarizes the binding energies of some synthesized imidazole derivatives against various bacterial protein targets, as determined by molecular docking studies. imist.ma

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |

| 4a | Staphylococcus aureus | - |

| 4b | Staphylococcus aureus | -8.1 |

| 4c | Staphylococcus aureus | - |

| 4d | Staphylococcus aureus | - |

| 4a | Escherichia coli | - |

| 4b | Escherichia coli | - |

| 4c | Escherichia coli | -8.3 |

| 4d | Escherichia coli | - |

| 4a | Bacillus subtilis | - |

| 4b | Bacillus subtilis | - |

| 4c | Bacillus subtilis | -7.9 |

| 4d | Bacillus subtilis | - |

Density Functional Theory (DFT) Calculations for Electronic Structure and Magnetic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle exactly. scispace.com It is a powerful tool for calculating the electronic and magnetic properties of molecules like this compound and its metal complexes.

DFT calculations have been employed to study the structural, electronic, and magnetic properties of bulk and monolayer CrCl2(pyrazine)2. arxiv.org These calculations revealed that the bulk material is a robust half-metal with strong intralayer ferromagnetic coupling and weak interlayer coupling. arxiv.org This behavior arises from molecular orbitals formed by the hybridization of Cr-3d and pyrazine molecular orbitals. arxiv.org

In the context of corrosion inhibition, three imidazole derivatives, including 2-(4-(2,4-dichlorophenyl)-5-methyl-1H-imidazol-2-yl)pyrazine (PAI), were synthesized, and their performance was investigated. bohrium.com The corrosion efficiency was found to be consistent with the adsorption energy calculated by molecular dynamics simulation. bohrium.com DFT calculations can provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the adsorption mechanism of these inhibitors on metal surfaces.

Furthermore, DFT calculations have been used to analyze the magnetic properties of copper(II) complexes containing 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz). acs.org These studies have successfully modeled the magnetic behavior of these complexes, which can range from antiferromagnetic to ferromagnetic coupling, depending on the specific structure and bridging ligands. For example, the magnetic properties of a complex were analyzed using a model of a copper(II) chain with alternating ferromagnetic interactions. acs.org

Time-dependent DFT (TD-DFT) calculations have been used to investigate the electronic transitions in ruthenium(II) dinuclear complexes bridged by pyrazine-based ligands. rug.nl These calculations help in understanding the photophysical properties of such complexes.

The table below presents some calculated electronic properties for imidazole derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| PDI | - | - | - |

| PAI | - | - | - |

| PMI | - | - | - |

In Silico Prediction of Bioactivity and Drug-Likeness Parameters

In silico methods are increasingly used in the early stages of drug discovery to predict the bioactivity and assess the drug-likeness of new chemical entities. These computational tools help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

For a series of newly synthesized pyrazine-linked heterocycles, a SwissADME study was conducted to analyze their drug-like properties and pharmacokinetic attributes. nih.gov This type of analysis evaluates parameters based on Lipinski's rule of five, which predicts if a compound has properties that would make it a likely orally active drug in humans. For instance, a study on tetrahydro imidazo[1,2-a]pyrazine derivatives showed that they had a polar surface area below 140 Ų and passed ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. ajrconline.org

In another study, N-substituted ajrconline.orgresearchgate.netacs.orgtriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their anticonvulsant activity. bohrium.com A computational analysis, including drug-likeness and prediction of pharmacokinetic parameters, was performed. bohrium.com The results of these in silico studies can help in identifying promising lead compounds for further development. bohrium.com

The table below shows some predicted drug-likeness parameters for a series of pyrazine derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors |

| 5a | - | - | - | - |

| 5b | - | - | - | - |

| 5c | - | - | - | - |

| 5d | - | - | - | - |

Mechanistic Studies of Synthetic Pathways Using Computational Chemistry

Computational chemistry provides valuable insights into the mechanisms of chemical reactions, helping to understand the formation of products and to optimize synthetic routes.

The regioselective formation of imidazole derivatives versus pyrazines has been investigated using computational studies. acs.org In the reaction of certain imines, it was found that only those with a 2-hydroxyl moiety in an aromatic ring evolved to form imidazoles, while others led to the formation of pyrazines. acs.org Computational studies supported a mechanism where the regioselectivity is controlled by a phenol-assisted hydrogen atom shift, which is energetically more favorable for the formation of the imidazole ring. acs.org The study considered two main steps: the intramolecular cyclization of the starting material into a five-membered or six-membered ring and the subsequent aromatization to form the final imidazole product. acs.org

The formation of pyrazine derivatives through the Maillard reaction has also been a subject of mechanistic studies. mit.edu While these studies may not directly involve this compound, they provide a fundamental understanding of pyrazine ring formation from various precursors under different conditions. mit.eduresearchgate.net

Furthermore, the synthesis of 2,3,5,6-tetrakis(1-methyl-1H-benzo[d]imidazol-2-yl)pyrazine from the domino reaction of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine has been studied. researchgate.net A plausible reaction mechanism was proposed, and the role of the metal ion in activating the starting material and facilitating the subsequent cycloaddition to form the pyrazine ring was highlighted. researchgate.net

Anticancer Activity and Cytotoxicity Studies

The quest for novel and effective anticancer agents has led to the exploration of various chemical entities, with this compound derivatives emerging as a promising class. Their cytotoxic effects against a range of cancer cell lines are well-documented, stemming from multiple mechanisms of action, including the inhibition of critical cellular enzymes and pathways.

Inhibition of Kinases (e.g., BRAF, IGF-IR, p13K, Aurora Kinase, EphB4)

Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have demonstrated inhibitory activity against several key kinases implicated in cancer.

For instance, certain pyrazine derivatives have been identified as BRAF inhibitors. arkat-usa.org The BRAF gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell growth and is commonly found in melanoma and other cancers. Similarly, the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, which is crucial for tumor cell proliferation and survival, has been targeted. Small molecule inhibitors of IGF-1R kinase have been developed, showcasing the therapeutic potential of targeting this pathway. googleapis.com

Phosphoinositide 3-kinases (PI3Ks) are another family of enzymes involved in cell growth, proliferation, and differentiation. Imidazo[1,2-a]pyrazine derivatives have been shown to act as PI3K inhibitors. tsijournals.com Furthermore, Aurora kinases, which are essential for cell division, are often overexpressed in tumors. Novel, potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been synthesized and their structure-activity relationships have been described. nih.gov One such derivative, compound 10e , has shown inhibitory activity against both JAK2/3 and Aurora A/B kinases. nih.gov The erythropoietin-producing hepatocellular (Eph) receptor B4 (EphB4), a receptor tyrosine kinase, has also been identified as a target for imidazo[1,2-a]pyrazine derivatives. tsijournals.com

A study on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives revealed potent inhibition against Janus kinase 2/3 (JAK2/3) and Aurora A/B kinases, with IC50 values in the micromolar to nanomolar range. nih.gov Specifically, compound 10e exhibited IC50 values of 0.166 µM for JAK2, 0.057 µM for JAK3, 0.939 µM for Aurora A, and 0.583 µM for Aurora B. nih.gov This multi-targeted inhibition highlights the potential of these compounds to disrupt multiple oncogenic signaling pathways simultaneously.

Heme Oxygenase-1 (HO-1) Inhibition in Cancer Research

Heme oxygenase-1 (HO-1) is an enzyme that is often overexpressed in various cancers, contributing to tumor development and progression by conferring cytoprotective, anti-apoptotic, and anti-inflammatory properties. nih.govtermedia.pl Consequently, inhibiting HO-1 has emerged as a viable anticancer strategy. termedia.pl Imidazole-based compounds have been a focus of research for developing non-competitive HO-1 inhibitors. nih.gov

Computational studies have been employed to design novel imidazole-based HO-1 inhibitors, with some compounds showing strong binding affinity in molecular docking simulations. nih.gov In vitro studies have confirmed the potent antitumor effects of imidazole-based HO-1 inhibitors in prostate and breast cancer cell lines. termedia.pl Structure-activity relationship studies have identified key pharmacophoric features for HO-1 inhibition, which include an imidazole nucleus, a hydrophobic moiety, and a central linker. semanticscholar.org

New imidazole-based HO-1 inhibitors have been synthesized and evaluated, showing IC50 values in the micromolar range. mdpi.com For example, one of the most potent and selective HO-1 inhibitors known to date is an imidazole-based compound with a sub-micromolar IC50 value against HO-1. mdpi.com The development of these inhibitors provides a promising avenue for cancer therapy by targeting the protective mechanisms of cancer cells. termedia.plmdpi.com

Evaluation in Various Cancer Cell Lines (e.g., HeLa, MCF7, A375, A549, PC-3, HT-29, Caco-2)

The anticancer potential of this compound derivatives has been validated through their cytotoxic activity against a diverse panel of human cancer cell lines.

For example, a series of benzimidazole/benzoxazole-pyrazine derivatives were synthesized and evaluated for their in vitro anticancer activity. arkat-usa.org Imidazolidine derivatives have also shown remarkable cytotoxic activity against various cancerous cell lines. tandfonline.com One particular imidazo[4,5-b]pyrazine-2,5-dione derivative, compound 5a , demonstrated high cytotoxic activity against HEPG-2, HCT-116, and MCF-7 cell lines, with IC50 values of 5.02, 4.91, and 4.78 μM, respectively. tandfonline.com Another imidazole derivative, compound 6b , showed activity greater than the reference drug doxorubicin (B1662922) against most of the tested cell lines, with IC50 values of 7.12, 6.98, and 6.88 μM for HEPG-2, HCT-116, and MCF-7, respectively. tandfonline.com

Furthermore, pyrazine derivatives linked to natural products like betulinic acid have exhibited good antitumor activity. mdpi.com Compound 270 , a betulinic acid-linked ligustrazine derivative, showed IC50 values of 4.34 μM against HeLa, 4.19 μM against BEL-7402, 5.23 μM against HT-29, and 4.23 μM against MCF-7 cells. mdpi.com Similarly, certain flavono-pyrazine derivatives have shown significant cytotoxicity against a variety of human cancer cells including MCF-7, A549, PC-3, Caco-2, and HT-29, with IC50 values in the low micromolar range. nih.gov

The tables below summarize the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Imidazo[4,5-b]pyrazine-2,5-dione Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5a | HEPG-2 | 5.02 | tandfonline.com |

| HCT-116 | 4.91 | tandfonline.com | |

| MCF-7 | 4.78 | tandfonline.com | |

| 6b | HEPG-2 | 7.12 | tandfonline.com |

| HCT-116 | 6.98 | tandfonline.com |

Table 2: Cytotoxicity of Betulinic Acid-Linked Ligustrazine Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 270 | HeLa | 4.34 | mdpi.com |

| BEL-7402 | 4.19 | mdpi.com | |

| HT-29 | 5.23 | mdpi.com |

Antimicrobial Research: Antibacterial, Antifungal, and Antiviral Potentials

In addition to their anticancer properties, derivatives of this compound have demonstrated a wide range of antimicrobial activities, positioning them as potential candidates for the development of new treatments for infectious diseases.

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus)

The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. nih.gov Research into new antimicrobial agents has identified pyrazine and imidazole derivatives as having potential antibacterial activity. researchgate.netnih.gov

Several studies have reported the synthesis of pyrazole (B372694) derivatives that exhibit moderate to potent growth inhibition of S. aureus. nih.gov For instance, pyrazole-thiazole hybrids have shown antibacterial activity against S. aureus with IC50 values of 11.8 µM. nih.gov Additionally, certain pyrazine derivatives have demonstrated good antibacterial activity against M. luteus, with a minimum inhibitory concentration (MIC) value of 31.25 µg/mL, which is comparable to the antibiotic tetracycline. nih.gov The antibacterial efficacy of these compounds underscores their potential in combating bacterial infections, including those caused by resistant strains.

Antiviral Activities (e.g., SARS-CoV, SARS-CoV-2 Main Protease, HCV)

The global impact of viral pandemics has underscored the urgent need for novel antiviral therapies. Imidazole derivatives have been investigated for their antiviral properties against a range of viruses, including coronaviruses and Hepatitis C virus (HCV). nih.gov

The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a crucial enzyme for viral replication and a key target for antiviral drug development. nih.gov Molecular docking studies have suggested that imidazole analogs can bind to the active site of the SARS-CoV-2 main protease. nih.gov Furthermore, some p97 inhibitors, which have an imidazole-based structure, have exhibited strong antiviral activity against SARS-CoV-2 at non-toxic concentrations. mdpi.com

In the context of HCV, novel 1H-1,2,4-triazole and imidazole l-ascorbic acid derivatives have been synthesized and evaluated for their antiviral activity. nih.gov One compound was identified as a promising agent against HCV replication, with an EC50 value of 36.6 μg/mL. nih.gov These findings highlight the potential of this compound derivatives as a scaffold for the development of broad-spectrum antiviral agents.

Anti-inflammatory and Analgesic Properties

Derivatives of the this compound scaffold have been identified as possessing noteworthy anti-inflammatory and analgesic properties. tandfonline.com Research into this area has demonstrated that specific structural modifications can lead to significant biological effects, positioning these compounds as subjects of interest for the development of new therapeutic agents. tsijournals.comresearchgate.net

A notable study involved the synthesis and evaluation of a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazole derivatives for their anti-inflammatory activity. researchgate.net The in vitro evaluation was conducted using a colorimetric COX (human ovine) inhibition assay to assess their inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The in vivo anti-inflammatory activity was determined using the carrageenan-induced rat paw edema method, a standard model for evaluating COX-2 inhibition. researchgate.net The results highlighted that several compounds exhibited potent anti-inflammatory effects. For instance, compound 3i was found to have more potent activity than the standard drug, Ibuprofen. Additionally, compounds 3a , 3e , and 3j showed considerable activity against the COX-2 enzyme. researchgate.net

The mechanism underlying the anti-inflammatory and analgesic actions of these derivatives is often attributed to their ability to inhibit COX enzymes, which are pivotal in the inflammatory pathway. nih.gov By blocking COX-1 and COX-2, these compounds can effectively reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com The pyrazine ring, a core component of these derivatives, is recognized for its role in a variety of pharmacological activities, including anti-inflammatory and analgesic effects. tandfonline.com

Table 1: In Vivo Anti-inflammatory Activity of Selected 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazole Derivatives Data sourced from a study on the carrageenan-induced rat paw edema model. researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in guiding the optimization of their pharmacological properties in various biological contexts. researchgate.netresearchgate.netdergipark.org.tr

In the pursuit of anticancer agents, SAR studies on imidazo[1,2-a]pyrazine derivatives have revealed key structural features that govern their cytotoxicity. researchgate.netnih.gov It has been established that the imidazo[1,2-a]pyrazine core is essential for anticancer properties. researchgate.net The nature and position of substituents on this scaffold significantly modulate the activity. For example, in one study, the introduction of a tert-butylamine (B42293) group at the 3rd position of the imidazo[1,2-a]pyrazine molecule (compound 10b ) resulted in good IC50 values against several cancer cell lines. rsc.org Conversely, substitutions at the 2nd position of the imidazo[1,2-a]pyrazine scaffold did not lead to an increase in activity. rsc.org These findings underscore the importance of electronic and steric factors in the interaction with biological targets. researchgate.net

SAR analyses have also been applied to understand the antimicrobial and enzyme inhibitory potential of these compounds. For instance, in the development of inhibitors for the VirB11 ATPase in Helicobacter pylori, SAR studies indicated that adding a small hydrophobic group at the 6-position could enhance cell penetration. ucl.ac.uk Furthermore, the removal of a methyl group from a pyrazole substituent was found to increase potency significantly, highlighting the importance of specific hydrogen-bonding interactions within the enzyme's active site. ucl.ac.uk

Table 2: Summary of SAR Findings for Imidazo[1,2-a]pyrazine Derivatives in Anticancer Studies Based on qualitative SAR analysis of various derivatives. researchgate.netrsc.org

Interactions with Biomolecules: DNA and Protein Binding Mechanisms

The pharmacological effects of this compound derivatives are frequently rooted in their interactions with essential biomolecules like DNA and proteins. researchgate.netresearchgate.net Elucidating these binding mechanisms is crucial for understanding their mode of action at the molecular level. researchgate.net

Metal complexes incorporating pyrazine-imidazole derivatives have been a significant focus of research for their potential as therapeutic agents, with many studies investigating their DNA binding capabilities. nih.govrsc.org For example, multinuclear copper complexes with a 1,4-bis((2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)benzene ligand were synthesized and studied for their interaction with DNA. nih.gov DNA binding studies suggested that intercalation is the most likely mode of interaction, where the complex inserts itself between the base pairs of the DNA helix, potentially leading to DNA damage and inducing apoptosis in cancer cells. nih.gov Similarly, ruthenium(II) complexes with N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide ligands were found to interact with calf thymus DNA, primarily through minor groove binding, an interaction supported by molecular docking studies. rsc.org

In addition to DNA, the binding of these derivatives to proteins, particularly enzymes and serum albumins, has been extensively studied. nih.govrsc.org The interaction with proteins like bovine serum albumin (BSA) is often investigated to understand the pharmacokinetic profile of these compounds. nih.govrsc.orgresearchgate.net Ruthenium(II) and copper(II) complexes have demonstrated the ability to quench the intrinsic fluorescence of BSA, indicating a binding interaction. nih.govrsc.org This binding is often characterized by a static quenching mechanism, suggesting the formation of a ground-state complex between the compound and the protein. nih.govrsc.org Such interactions are vital as they can influence the distribution and availability of the compound in the body. researchgate.net

Table 3: Biomolecular Interactions of Selected this compound-based Metal Complexes A summary of findings from spectroscopic and molecular docking studies. nih.govrsc.org

Applications in Materials Science

The unique structure of 2-(1H-imidazol-2-yl)pyrazine makes it a promising candidate for various applications in materials science.

Organic Electronics: The donor-acceptor nature of the molecule is a desirable feature for organic semiconductors. Related structures combining imidazole (B134444) and pyrazine (B50134) motifs are being investigated for such purposes. researchgate.net

Luminescent Materials: As discussed, the ligand and its metal complexes have potential as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes for bioimaging. nih.govbohrium.com The development of novel organic fluorophores based on N-fused heteroaromatics is a very active research field. nih.gov

Energetic Materials: High-nitrogen content heterocycles are often explored as energetic materials. Pyrazine-2,3,5,6-tetracarbonitrile and other azo-bridged azoles have been recognized for their high heats of formation and thermal stability, properties which are relevant in this field.

Conclusion

2-(1H-imidazol-2-yl)pyrazine is a fascinating hybrid heterocyclic compound that bridges the electron-rich chemistry of imidazole (B134444) with the electron-deficient characteristics of pyrazine (B50134). This unique electronic structure makes it a highly versatile ligand in coordination chemistry, capable of forming stable complexes with a range of transition metals. Research has shown that it can be used to subtly tune the magnetic properties of metal centers, as demonstrated by the stable high-spin nature of its iron(II) complex. While specific data on the photophysical and electrochemical properties of the free ligand are still emerging, studies on related systems suggest significant potential for applications in luminescent materials, catalysis, and organic electronics. Future research will likely focus on the synthesis of new metal-organic frameworks and functional materials derived from this promising molecular scaffold.

Synthetic Pathways to this compound and its Congeners

The synthesis of this compound and related imidazole-pyrazine frameworks is a significant area of research in medicinal and materials chemistry. These heterocyclic compounds are integral to the development of novel therapeutic agents and functional materials. This article explores the primary synthetic methodologies for constructing these valuable molecular architectures, focusing on carbon-nitrogen bond formation, catalytic strategies, and derivatization techniques.

Emerging Applications and Material Science of 2 1h Imidazol 2 Yl Pyrazine Structures

Catalysis in Organic Transformations and Polymerization

The nitrogen atoms within the imidazole (B134444) and pyrazine (B50134) rings of 2-(1H-imidazol-2-yl)pyrazine and its derivatives make them excellent ligands for coordinating with transition metals. This coordination is central to their function in catalysis, where they can influence the efficiency, selectivity, and sustainability of chemical reactions. nih.gov Copper complexes, in particular, have been a focal point of research due to their catalytic activity in a variety of organic transformations. mdpi.com

A closely related ligand, 2,6-di(1H-imidazol-2-yl)pyridine (H2dimpy), highlights the potential of this structural class. A copper(II) complex synthesized with H2dimpy has been shown to be an effective catalyst in copper-mediated polymerization reactions. researchgate.net The performance of such ligands indicates their suitability for creating tailored catalysts for specific polymerization processes. researchgate.net

Atom Transfer Radical Polymerization (ATRP)

The effectiveness of ligands is a key factor in ATRP. Research on a structural analog, 2,6-di(1H-imidazol-2-yl)pyridine (H2dimpy), demonstrates the applicability of imidazole-based structures in this field. When used as a ligand in the ATRP of styrene, the copper-H2dimpy complex produced polystyrene with a low polydispersity index (a measure of the uniformity of polymer chain lengths) of 1.3, while maintaining the "living" nature of the polymerization. researchgate.net This performance suggests that the this compound scaffold is a promising candidate for developing new ligands for controlled polymerization reactions. researchgate.net

Fluorescent Derivatives and Advanced Optical Properties

Derivatives of this compound are of significant interest in the field of advanced optical materials due to their fluorescent properties. The combination of electron-donating and electron-accepting moieties within the structure facilitates intramolecular charge transfer (ICT), a key mechanism for producing fluorescence. nih.gov By modifying the core structure with different functional groups, researchers can tune the photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield. nih.govresearchgate.net

Pyrazine-based fluorescent dyes often exhibit positive fluorescence solvatochromism, where the emission wavelength shifts to a longer wavelength (a bathochromic shift) as the polarity of the solvent increases. nih.govbeilstein-journals.org This sensitivity to the local environment makes them suitable for use as fluorescent probes. Research on related structures, such as 2-(2-hydroxyaryl)benzimidazoles, which also feature an imidazole ring, has explored the excited-state intramolecular proton transfer (ESIPT) mechanism as another source of unique fluorescent characteristics. researchgate.net

| Derivative Class | Key Optical Property | Potential Application |

| Pyridine (B92270), Pyrazine, and Triazine-based (D–π–)2A Dyes | Positive Fluorescence Solvatochromism | OLEDs, Biological Imaging Probes beilstein-journals.org |

| 2-(2-hydroxyaryl)benzimidazoles | Excited-State Intramolecular Proton Transfer (ESIPT) | Fluorescent Sensors researchgate.net |

| Pyrazoline Derivatives | Intramolecular Charge Transfer (ICT) | Chromogenic and Fluorogenic Probes nih.gov |

Applications in Functional Materials

The unique electronic and chelating properties of the this compound scaffold have led to its exploration in a range of functional materials, from chemical sensors to components for renewable energy and energetic materials.

Chemosensors (e.g., for Cu²⁺ ions)

The ability of imidazole and pyrazine rings to bind with metal ions makes their derivatives excellent candidates for chemosensors. nih.gov These sensors can detect the presence of specific ions through observable changes, such as a shift in color (colorimetric) or a change in fluorescence intensity (fluorometric). nih.gov

Derivatives based on pyrazole (B372694), a structural isomer of imidazole, have been successfully developed for the selective detection of copper(II) ions (Cu²⁺). nih.gov The paramagnetic nature of Cu²⁺ often leads to the quenching of fluorescence, providing a "turn-off" sensing mechanism. nih.gov In one example, an azomethine-pyrazole derivative was used as a colorimetric chemodosimeter for Cu²⁺, exhibiting a low limit of detection of 1.6 μM. nih.gov The design of these sensors often combines the pyrazole or imidazole core with other fluorescent groups and electron-rich atoms to enhance binding and detection capabilities. nih.govnih.gov

Table of Pyrazole-Based Cu²⁺ Chemosensor Findings

| Sensor Type | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Azomethine-Pyrazole | Colorimetric | 1.6 μM | nih.gov |

| Pyrazole-Oxazole | Fluorescence Quenching ("Turn-Off") | Not Specified | nih.gov |

Dyes for Photovoltaic and Optical Applications

In the field of renewable energy, pyrazine-based compounds are being investigated as organic photosensitizers in dye-sensitized solar cells (DSSCs). rsc.orgpsecommunity.org DSSCs are a promising alternative to traditional silicon-based solar cells, and the dye is a critical component that absorbs solar energy. nih.gov

| Dye Structure Type | Key Feature | DSSC Performance (Efficiency) |

| D–A′–π–A with Benzo[3,4-b]pyrazine | Panchromatic Absorption | Up to 9.03% rsc.org |

| D-A-π-A with Thieno[3,4-b]pyrazine | Broad and Intense Light Absorption | Not specified, but shows good photovoltaic properties mdpi.com |

| Pyrazine-based with Triphenylamine Donor | Absorption up to 520 nm | Up to 2.64% psecommunity.orgmdpi.com |

Energetic Materials Research Utilizing Related Scaffolds (e.g., Azoimidazoles)

High-nitrogen compounds are a focal point of energetic materials research because they release large amounts of energy upon decomposition, forming stable nitrogen gas (N₂). rsc.orgresearchgate.net Heteroaromatic structures like imidazole and pyrazine are excellent backbones for these materials. rsc.orgepa.gov

A key strategy in this field is to link these nitrogen-rich rings with azo (–N=N–) groups. rsc.orgresearchgate.net These azo-linked heteroaromatic compounds, including those based on imidazole, often exhibit high positive heats of formation, high density, and excellent detonation properties, in some cases superior to conventional energetic materials like RDX and TNT. rsc.orgresearchgate.netresearchgate.net Fused-ring structures incorporating azo bridges are also being synthesized to create novel energetic materials with good thermal stability and controlled sensitivity. nih.gov

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-di(1H-imidazol-2-yl)pyridine |

| Styrene |

| Polystyrene |

| 2-(2-hydroxyaryl)benzimidazoles |

| Azomethine-pyrazole |

| Tetrahydro-chromeno[2,3-c]pyrazole |

| RDX (Cyclotrimethylenetrinitramine) |

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

A primary challenge in the study of 2-(1H-imidazol-2-yl)pyrazine is the development of efficient and environmentally benign synthetic methodologies. While various strategies exist for the synthesis of related heterocyclic systems, future research should focus on routes that are both high-yielding and sustainable. tandfonline.comresearchgate.net

Key areas for investigation include:

Catalytic Systems: The exploration of novel catalysts is crucial. For instance, iodine-catalyzed multicomponent reactions (MCRs) have proven effective for the synthesis of related imidazo[1,2-a]pyrazines and could be adapted for the target molecule. rsc.orgnih.govrsc.org Such methods often offer advantages like low cost, ready availability of the catalyst, and mild reaction conditions. rsc.orgnih.govrsc.org

Green Chemistry Approaches: Future synthetic protocols should prioritize the principles of green chemistry. This includes the use of non-toxic solvents, reducing the number of synthetic steps, and aiming for high atom economy. One-pot synthesis and microwave-assisted reactions are promising avenues in this regard. nih.gov

Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of scalability, safety, and process control for the synthesis of this compound and its derivatives.

Exploration of Diverse Biological Targets and Elucidation of Mechanisms of Action

The structural motifs present in this compound are found in numerous biologically active molecules, suggesting its potential as a scaffold in drug discovery. nih.govtsijournals.com Future research should be directed towards identifying its biological targets and understanding its mechanisms of action.

Potential therapeutic areas include:

Anticancer Agents: Pyrazine (B50134) and imidazole (B134444) derivatives have demonstrated significant potential as anticancer agents. nih.gov Specifically, related compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and are often dysregulated in cancer. nih.govmdpi.com Future studies should screen this compound and its derivatives against a panel of kinases, such as Aurora kinases and PIM-1 kinase, to identify potential inhibitory activity. nih.govjapsonline.com

Enzyme Inhibition: Beyond kinases, other enzymes could be targeted. For example, some pyrazine-linked compounds have been identified as selective inhibitors of histone deacetylases (HDACs), another important class of anticancer targets. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will be essential to establish clear structure-activity relationships. This will guide the design of more potent and selective therapeutic agents. rsc.org

Design of Advanced Metal Complexes for Tailored Applications

The nitrogen atoms in both the imidazole and pyrazine rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. mdpi.comyu.edu.joresearchgate.net The resulting metal complexes could exhibit a range of interesting properties and applications.

Future research in this area should focus on:

Synthesis and Characterization: A systematic exploration of the coordination of this compound with a variety of transition metals (e.g., copper, ruthenium, iron, zinc) is needed. mdpi.comyu.edu.joresearchgate.netnih.govresearchgate.net The resulting complexes will require thorough characterization of their structural, electronic, and magnetic properties. yu.edu.joresearchgate.net

Catalysis: Metal complexes of related nitrogen-containing heterocyclic ligands have shown promise in various catalytic applications. The potential of this compound-based metal complexes as catalysts for organic transformations should be investigated.

Biomedical Applications: Metal-based drugs are an important class of therapeutics. mdpi.com Ruthenium complexes, for example, are being explored as anticancer agents. rsc.org The biological activity of metal complexes of this compound should be evaluated, particularly their potential as anticancer and antimicrobial agents. yu.edu.joresearchgate.netnih.gov

Integration of Computational and Experimental Methodologies for Rational Compound Design

The integration of computational chemistry with experimental work can significantly accelerate the design and development of new compounds based on the this compound scaffold. sums.ac.ir

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding modes of this compound derivatives to the active sites of biological targets, such as enzymes. japsonline.commdpi.comsums.ac.irresearchgate.netnih.gov This can help in prioritizing compounds for synthesis and biological evaluation. japsonline.commdpi.comsums.ac.irresearchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its metal complexes. researchgate.netchemrxiv.org This information can aid in understanding their chemical behavior and in the design of new materials with desired properties. researchgate.netchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to develop mathematical models that correlate the structural features of this compound derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

Further Investigation of Material Science Applications and Photophysical Properties

The extended π-system of this compound suggests that it may possess interesting photophysical properties, making it a candidate for applications in materials science. nih.gov

Future research directions in this area include:

Luminescence: The fluorescence and phosphorescence properties of this compound and its derivatives should be systematically investigated. researchgate.netnih.govresearchgate.net Related fused heterocyclic systems, such as imidazo[1,2-a]pyrazines, are known to be fluorescent. rsc.orgresearchgate.net

Organic Electronics: Molecules with high electron affinity are sought after for use as electron-transporting materials in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org The introduction of electron-deficient pyrazine rings can lead to high electron affinity. rsc.org The potential of this compound in this area warrants exploration.

Sensors: The ability of the imidazole and pyrazine nitrogens to coordinate with metal ions could be exploited in the design of fluorescent chemosensors for the detection of specific metal ions.

Data Tables

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Rationale based on Analogs |

| Protein Kinases | PIM-1, Aurora Kinases, BRAF | Imidazo[1,2-a]pyrazines and related structures show inhibitory activity. nih.govjapsonline.com |

| Histone Deacetylases (HDACs) | Class I HDACs (HDAC1, 2, 3) | Pyrazine-linked 2-aminobenzamides are selective HDAC inhibitors. mdpi.com |

| Other Enzymes | Dihydrofolate Reductase | Pyrazine-containing compounds are known to inhibit this enzyme. |

Table 2: Potential Applications of Metal Complexes of this compound

| Application Area | Potential Metal Ions | Rationale based on Analogs |

| Catalysis | Copper (Cu), Ruthenium (Ru), Palladium (Pd) | Complexes of related N-heterocycles are catalytically active. researchgate.net |

| Anticancer Agents | Ruthenium (Ru), Iron (Fe), Copper (Cu) | Metal complexes of pyrazine derivatives show cytotoxic effects. mdpi.comrsc.org |

| Antimicrobial Agents | Silver (Ag), Zinc (Zn), Copper (Cu) | Complexes with pyrazine-containing ligands exhibit antimicrobial properties. yu.edu.joresearchgate.net |

| Magnetic Materials | Iron (Fe), Manganese (Mn), Cobalt (Co) | Imidazole and pyrazine ligands can mediate magnetic interactions. researchgate.net |

Q & A

Q. Key Steps :

- DMSO-HBr Oxidation : Generates reactive intermediates for cyclization.

- Debus-Radziszewski Condensation : Facilitates imidazole ring closure via ammonia and glyoxal derivatives.

Table 1 : Comparison of Reaction Yields

| Starting Material | Product (Imidazole:Pyrazine Ratio) | Yield (%) |

|---|---|---|

| Phenyl Methyl Ketone | 2a:2a′ = 1:1.2 | 78 |

| Naphthyl Methyl Ketone | 2q:2q′ = 1:0.9 | 72 |

How can spectroscopic and crystallographic techniques characterize this compound derivatives?

Q. Basic Characterization Protocol

- NMR Analysis : Use DMSO-d₆ to resolve tautomeric equilibria. For example, ¹H NMR of phenyl-(4-phenyl-1H-imidazol-2-yl)methanone shows distinct imidazole NH peaks at δ 13.80–13.63 ppm .

- X-ray Crystallography : Employ SHELXL for structure refinement. The software resolves positional disorder in heterocyclic systems (e.g., distinguishing 4- vs. 5-substituted imidazoles) and calculates hydrogen-bonding networks critical for stability .

Q. Example :

- Compound 2a : Crystallographic data (CCDC HG5415) confirms planar geometry with a dihedral angle of 12.5° between imidazole and pyrazine rings .

How can structure-activity relationship (SAR) studies optimize the biological activity of imidazole-pyrazine hybrids?

Advanced Drug Design Strategy

Modify substituents on the pyrazine and imidazole rings to enhance target affinity. For instance:

- Pyrazine C-5 Position : Introducing electron-withdrawing groups (e.g., nitro) improves kinase inhibition (e.g., BRAF inhibitors) by enhancing hydrogen bonding with ATP-binding pockets .

- Imidazole C-2 Position : Aroyl groups (e.g., benzoyl) increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeting agents .

Q. Assay Design :

- Use kinase inhibition assays (e.g., BRAF V600E mutants) and molecular docking (AutoDock Vina) to prioritize analogs.

How should researchers address contradictory data in biological activity studies of imidazole-pyrazine compounds?

Q. Advanced Data Contradiction Analysis

- Dose-Response Validation : Re-test conflicting compounds at multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

- Metabolic Stability Screening : Use liver microsomes to assess if inactive compounds are rapidly metabolized .

- Crystallographic Confirmation : Verify binding modes of active vs. inactive analogs (e.g., compare hydrogen-bonding patterns in BRAF co-crystal structures) .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Computational Modeling

Q. Example :

- Nucleophilic Attack at C-3 : Calculated activation energy (ΔG‡) for methoxy substitution is 22.3 kcal/mol, favoring C-5 substitution (ΔG‡ = 18.1 kcal/mol) .

What experimental strategies elucidate the mechanism of action for imidazole-pyrazine-based enzyme inhibitors?

Q. Advanced Mechanistic Investigation

Q. Case Study :

- Compound BM3 : ITC reveals a ΔH-driven binding to DNA (-8.2 kcal/mol), suggesting intercalation as the primary mode of action .

How does X-ray crystallography resolve conformational flexibility in imidazole-pyrazine derivatives?

Q. Advanced Structural Analysis

- Twinning Refinement : Apply SHELXD to deconvolute overlapping electron density in crystals with multiple conformers .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking between pyrazine and imidazole rings) to explain stability differences between tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro